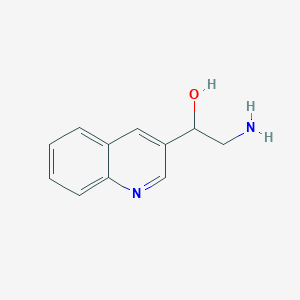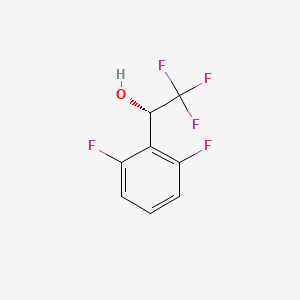
(1S)-1-(2,6-difluorophenyl)-2,2,2-trifluoroethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S)-1-(2,6-difluorophenyl)-2,2,2-trifluoroethan-1-ol is a fluorinated organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(2,6-difluorophenyl)-2,2,2-trifluoroethan-1-ol typically involves the reaction of 2,6-difluorobenzaldehyde with trifluoroethanol in the presence of a suitable catalyst. The reaction conditions often include:
Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide.
Temperature: Moderate temperatures ranging from 50°C to 100°C.
Solvent: Common solvents like ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(1S)-1-(2,6-difluorophenyl)-2,2,2-trifluoroethan-1-ol undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: Halogen atoms can be substituted with other functional groups like amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic reagents like ammonia (NH₃) or thiols (R-SH).
Major Products
Oxidation: Formation of difluorophenyl trifluoroacetone or difluorophenyl trifluoroacetic acid.
Reduction: Formation of difluorophenyl trifluoroethanol or difluorophenyl trifluoroethane.
Substitution: Formation of difluorophenyl trifluoroethylamine or difluorophenyl trifluoroethylthiol.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1S)-1-(2,6-difluorophenyl)-2,2,2-trifluoroethan-1-ol is used as a building block for the synthesis of more complex molecules. Its unique fluorinated structure makes it valuable in the development of new materials with enhanced properties.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological systems can provide insights into the development of new drugs or therapeutic agents.
Medicine
In medicine, this compound is explored for its potential use in pharmaceuticals. Its fluorinated structure can enhance the bioavailability and metabolic stability of drug candidates.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mécanisme D'action
The mechanism of action of (1S)-1-(2,6-difluorophenyl)-2,2,2-trifluoroethan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include:
Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.
Receptor Modulation: Binding to receptors and altering their signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1S)-1-(2,4-difluorophenyl)-2,2,2-trifluoroethan-1-ol
- (1S)-1-(2,6-dichlorophenyl)-2,2,2-trifluoroethan-1-ol
- (1S)-1-(2,6-difluorophenyl)-2,2,2-trifluoroethane
Uniqueness
(1S)-1-(2,6-difluorophenyl)-2,2,2-trifluoroethan-1-ol stands out due to its specific difluorophenyl and trifluoroethanol groups. These functional groups confer unique chemical and physical properties, making it distinct from other similar compounds. Its enhanced stability, reactivity, and potential bioactivity make it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C8H5F5O |
|---|---|
Poids moléculaire |
212.12 g/mol |
Nom IUPAC |
(1S)-1-(2,6-difluorophenyl)-2,2,2-trifluoroethanol |
InChI |
InChI=1S/C8H5F5O/c9-4-2-1-3-5(10)6(4)7(14)8(11,12)13/h1-3,7,14H/t7-/m0/s1 |
Clé InChI |
RSGKVSXJCHRZMA-ZETCQYMHSA-N |
SMILES isomérique |
C1=CC(=C(C(=C1)F)[C@@H](C(F)(F)F)O)F |
SMILES canonique |
C1=CC(=C(C(=C1)F)C(C(F)(F)F)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



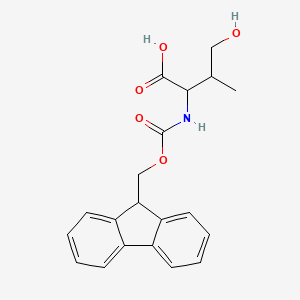
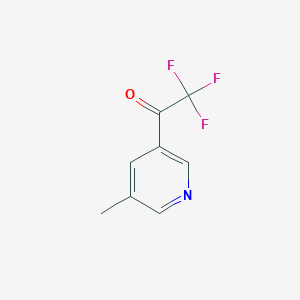
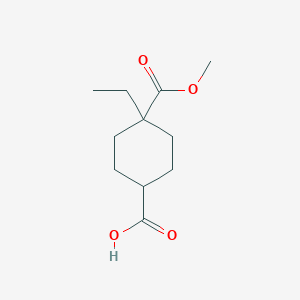
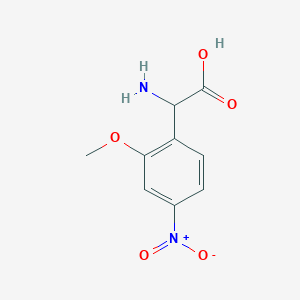


![8-((Tert-butoxycarbonyl)amino)dispiro[3.1.36.14]decane-2-carboxylic acid](/img/structure/B13543646.png)

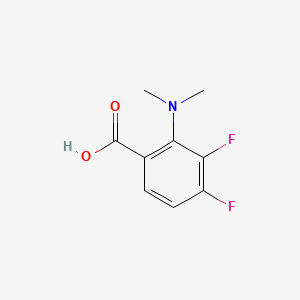
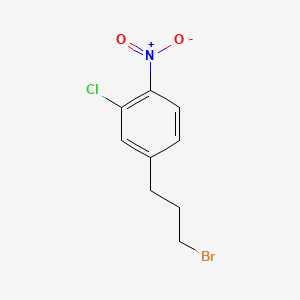
![4-chloro-6-methyl-5H,6H,7H-pyrrolo[3,4-b]pyridin-7-one](/img/structure/B13543665.png)

